Glochicoccin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glochicoccin D is a natural product isolated from the basidiomycete fungus Gloeophyllum trabeum. It is a polyketide-derived compound that has been studied for its potential use in a variety of medical and scientific applications.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity : A novel triterpenoid glochidon, isolated from Phyllanthus debilis, has shown moderate inhibitory activity against α-glucosidase, α-amylase, DPP-4, and PPAR-γ, indicating potential as a hypoglycemic compound for diabetes treatment (Verma et al., 2021).

Immunization Properties : Studies have investigated the use of glochidon and similar compounds in vaccination strategies, particularly in enhancing immune responses against various diseases. For example, research on mRNA-based vaccination strategies and the application of glycoprotein D (gD) from herpes simplex virus in vaccine development illustrates the broad potential of these compounds in immunology (Carralot et al., 2004).

Antioxidant and Anti-aging Properties : Glochidion zeylanicum leaf extracts, which may contain compounds related to glochicoccin, have been studied for their potential in extending lifespan and resisting oxidative stress in models like Caenorhabditis elegans. These findings suggest the role of these compounds in combating oxidative stress-related diseases (Duangjan et al., 2019).

Anticancer Potential : The synthesis and characterization of Globo H derivatives, which may be structurally similar to glochicoccin, have been researched for anticancer vaccine development. Such compounds have shown promising results in eliciting an immune response against cancer (Hajmohammadi et al., 2014).

Antiviral and Cytotoxic Activities : Norbisabolane sesquiterpenoids from Phyllanthus emblica, similar to glochicoccin, have shown potential anti-viral and cytotoxic activities. For instance, glochicoccinoside D exhibited potent activity against influenza A virus and hand, foot, and mouth virus (Lv et al., 2015).

Safety and Hazards

Safety data for Glochicoccin D suggests that it should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and protective equipment such as chemical impermeable gloves should be worn. In case of accidental exposure, appropriate first aid measures should be taken .

Biochemische Analyse

Biochemical Properties

Glochicoccin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties . It also interacts with cellular proteins involved in signal transduction pathways, influencing cellular responses to external stimuli. The nature of these interactions often involves binding to active sites or allosteric sites on the target proteins, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the replication of hepatitis B virus by affecting the secretion of viral antigens . Additionally, it has been shown to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit viral polymerases, thereby preventing viral replication. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular responses to stress and infection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained antiviral and anticancer effects, although its efficacy may decrease with prolonged exposure due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antiviral and anticancer activity without noticeable toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism. These interactions can lead to changes in metabolite levels, influencing cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biological effects. This compound can accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . It is often found in the cytoplasm and nucleus, where it interacts with various cellular components. Post-translational modifications and targeting signals direct this compound to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can modulate cellular processes.

Eigenschaften

IUPAC Name |

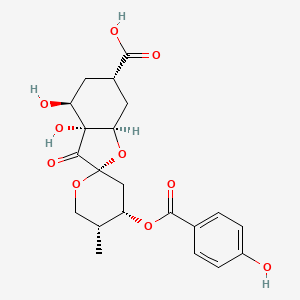

(2S,3aR,4S,4'S,5'R,6S,7aR)-3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c1-10-9-29-20(8-14(10)30-18(26)11-2-4-13(22)5-3-11)19(27)21(28)15(23)6-12(17(24)25)7-16(21)31-20/h2-5,10,12,14-16,22-23,28H,6-9H2,1H3,(H,24,25)/t10-,12+,14+,15+,16-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMLTSFSLUQUFY-XUAJAPSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(CC1OC(=O)C3=CC=C(C=C3)O)C(=O)C4(C(CC(CC4O2)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)C3=CC=C(C=C3)O)C(=O)[C@]4([C@H](C[C@@H](C[C@H]4O2)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.